molecular formula C11H15FO2 B7972865 (3-Butoxy-5-fluorophenyl)methanol

(3-Butoxy-5-fluorophenyl)methanol

Cat. No.: B7972865
M. Wt: 198.23 g/mol
InChI Key: PEIDZXJVLQMYHS-UHFFFAOYSA-N
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Description

(3-Butoxy-5-fluorophenyl)methanol is an organic compound with the molecular formula C11H15FO2 It is a derivative of phenol, where the hydroxyl group is substituted with a butoxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butoxy-5-fluorophenyl)methanol typically involves the reaction of 3-butoxy-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent product quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Butoxy-5-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are 3-butoxy-5-fluorobenzaldehyde or 3-butoxy-5-fluorobenzophenone.

    Reduction: The major product is 3-butoxy-5-fluorotoluene.

    Substitution: The products depend on the nucleophile used, resulting in various substituted phenylmethanols.

Scientific Research Applications

(3-Butoxy-5-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3-Butoxy-5-fluorophenyl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The butoxy and fluorine substituents can influence the compound’s binding affinity and specificity, affecting the overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Butoxyphenol: Lacks the fluorine substituent, resulting in different chemical and biological properties.

    5-Fluoro-2-methoxyphenol: Has a methoxy group instead of a butoxy group, affecting its reactivity and applications.

    3-Butoxy-4-fluorophenylmethanol: The position of the fluorine atom is different, leading to variations in chemical behavior.

Uniqueness

(3-Butoxy-5-fluorophenyl)methanol is unique due to the specific combination of butoxy and fluorine substituents, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(3-butoxy-5-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-2-3-4-14-11-6-9(8-13)5-10(12)7-11/h5-7,13H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIDZXJVLQMYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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